2-Chloro-N-methyl-3-oxobutanamide CAS number 4116-10-3
2-Chloro-N-methyl-3-oxobutanamide CAS number 4116-10-3
An In-depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide (CAS 4116-10-3)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-N-methyl-3-oxobutanamide, a key chemical intermediate. It delves into its chemical and physical properties, synthesis methodologies, reactivity, and critical safety protocols, offering field-proven insights for laboratory and development applications.
Core Chemical Identity and Properties
2-Chloro-N-methyl-3-oxobutanamide, registered under CAS number 4116-10-3, is a functionalized organic compound featuring a reactive α-chloro group adjacent to a ketone, and an N-methylamide moiety.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-N-methyl-3-oxobutanamide[1][2] |
| CAS Number | 4116-10-3[1] |
| Molecular Formula | C₅H₈ClNO₂[1][3][4] |
| Molecular Weight | 149.58 g/mol [3] |
| Synonyms | 2-Chloro-N-methylacetoacetamide, N-Methyl-2-chloroacetoacetamide[1] |
| InChI Key | XIWMZCRVSYHMER-UHFFFAOYSA-N[2] |
| SMILES | CC(=O)C(C(=O)NC)Cl[1] |
Physicochemical Properties
The compound is a solid at room temperature, with a reported melting point of 78-80 °C.[2] Its physicochemical properties, computed by PubChem, are summarized below and indicate moderate lipophilicity and solubility in organic solvents.[1]
| Property | Value | Source |
| Melting Point | 78-80 °C | [2] |
| XLogP3 | 0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 149.0243562 Da | [1] |
Synthesis and Manufacturing Considerations
The primary industrial route for synthesizing α-chloroacetoacetamides involves the direct chlorination of the corresponding acetoacetamide precursor.[5] In this case, 2-Chloro-N-methyl-3-oxobutanamide is synthesized via the electrophilic chlorination of N-methylacetoacetamide.
Synthesis Pathway and Mechanistic Insight
The reaction proceeds by the chlorination of the enol or enolate form of N-methylacetoacetamide at the α-carbon (C2). The choice of chlorinating agent and reaction conditions is critical to maximize the yield of the desired monochlorinated product and minimize the formation of the 2,2-dichloro-N-methyl-3-oxobutanamide byproduct.[5] The formation of this byproduct is a significant challenge in manufacturing due to the similar physical properties of the mono- and di-chloro species, making separation difficult.[5]
Experimental Protocol (Illustrative)
This protocol is illustrative, based on general procedures for α-chlorination of β-dicarbonyl compounds.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve N-methylacetoacetamide (1.0 eq) in a suitable inert solvent such as dichloromethane. Cool the mixture to 0-5 °C using an ice bath.
-
Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for slow, cold addition is to control the exothermic reaction and enhance selectivity for the monochlorinated product.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.[6]
-
Workup: Once the reaction is complete, slowly quench the mixture by adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
Chemical Reactivity and Applications
The utility of 2-Chloro-N-methyl-3-oxobutanamide stems from its bifunctional nature. The α-chloro ketone is a powerful electrophilic site, highly susceptible to nucleophilic substitution by a wide range of nucleophiles (amines, thiols, alcohols), making it an excellent intermediate for constructing more complex molecular scaffolds.
While specific applications for this exact compound are not widely published, its structural analogs are used extensively. The closely related 2-Chloro-N,N-dimethyl-3-oxobutanamide is listed as an intermediate for agricultural chemicals.[7] Furthermore, other 2-chloro-N-alkylacetamide derivatives are known to be crucial intermediates in the synthesis of pharmaceuticals, such as the antipsychotic drug Lumateperone, and serve as precursors for bioactive agents with antimicrobial properties.[8][9] This contextualizes the potential of 2-Chloro-N-methyl-3-oxobutanamide as a valuable precursor in both agrochemical and pharmaceutical research and development.
Analytical Characterization
A robust analytical assessment is crucial to confirm the identity and purity of 2-Chloro-N-methyl-3-oxobutanamide.
Chromatographic Analysis
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A standard method would employ a reverse-phase C18 column with a gradient elution.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Detection: UV detection at a wavelength between 210-254 nm.
Spectroscopic Profile (Expected)
-
¹H NMR: Expected signals would include a singlet for the acetyl group protons (CH₃-C=O), a doublet for the N-methyl protons (CH₃-NH), a singlet for the methine proton (CH-Cl), and a broad singlet for the amide proton (NH).
-
¹³C NMR: Key resonances would correspond to the two carbonyl carbons (ketone and amide), the chlorinated methine carbon, the acetyl methyl carbon, and the N-methyl carbon.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the ketone (~1730 cm⁻¹) and the amide (~1650 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).
Safety and Handling
2-Chloro-N-methyl-3-oxobutanamide is classified as a hazardous substance and must be handled with appropriate precautions.[1]
GHS Hazard Classification
The compound presents multiple hazards, requiring stringent safety controls in a laboratory or industrial setting.
| GHS Pictogram(s) | Hazard Class | Hazard Statement |
| 💀, corrosive, exclamation mark | Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[1] |
| corrosive, exclamation mark | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| corrosive, exclamation mark | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| corrosive, exclamation mark | Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage[1] |
| corrosive, exclamation mark | Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] |
| exclamation mark | STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] |
| Signal Word | Danger |
Data aggregated from ECHA C&L Inventory notifications.[1]
Safe Handling Protocol
A self-validating system for handling this chemical involves a strict adherence to a workflow that mitigates the identified risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10][11] This is non-negotiable due to the H311, H315, and H318 classifications.[1]
-
Ventilation: All handling of the solid compound must be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[1][10]
-
Spill Control: Keep a spill kit rated for solid chemical spills readily accessible. In case of a spill, avoid raising dust.[10] Gently cover the spill with an absorbent material, and then collect it into a sealed container for hazardous waste disposal.
-
First Aid: In case of skin contact, immediately wash the area with copious amounts of soap and water and seek medical attention.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12] If swallowed, rinse mouth and call a poison control center or doctor immediately.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][13]
Conclusion
2-Chloro-N-methyl-3-oxobutanamide is a highly functionalized and reactive intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis requires careful control to ensure high purity, and its handling demands strict adherence to safety protocols due to its hazardous nature. Understanding these technical aspects is paramount for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]
-
PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. SIELC. Retrieved from [Link]
-
Gorelsky, S. I., et al. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. PubMed. Retrieved from [Link]
- Arlt, D., & Stahnecker, P. (1980). U.S. Patent No. 4,207,259. U.S. Patent and Trademark Office.
- Horst, M., et al. (1978). U.S. Patent No. 4,075,245. U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylacetoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses. Retrieved from [Link]
- Jiangsu Sevencontinent Green Chemical Co Ltd. (2022). CN Patent No. 111517975B. Google Patents.
-
U.S. Environmental Protection Agency. (1980). Chemical Activities Status Report: Second Edition - Volume 1. EPA. Retrieved from [Link]
Sources
- 1. Butanamide, 2-chloro-N-methyl-3-oxo- | C5H8ClNO2 | CID 20065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-methyl-3-oxobutanamide | 4116-10-3 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy Online CAS Number 4116-10-3 - TRC - 2-Chloro-N-methyl-3-oxo-butanamide | LGC Standards [lgcstandards.com]
- 5. US4207259A - Process for the manufacture of α-chloracetoacetamides - Google Patents [patents.google.com]
- 6. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]
- 7. 2-Chloro-N,N-dimethyl-3-oxobutanamide | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. 4116-10-3|2-Chloro-N-methyl-3-oxobutanamide|BLD Pharm [bldpharm.com]
